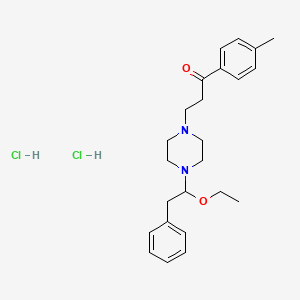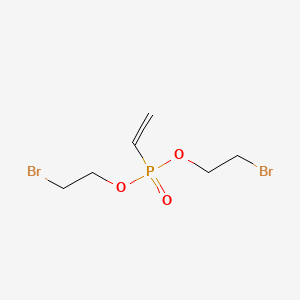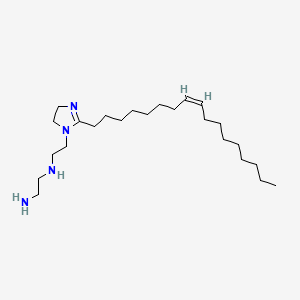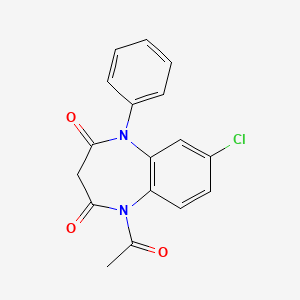
1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of sulfonyl imidazolidine derivatives. This compound is characterized by the presence of a chlorobenzene sulfonyl group attached to an imidazolidine ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzenesulfonyl chloride and 5,5-diphenylimidazolidine-2,4-dione.
Reaction Conditions: The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial activity .
Comparison with Similar Compounds
1-(4-Chlorobenzene-1-sulfonyl)-5,5-diphenylimidazolidine-2,4-dione can be compared with other similar compounds, such as:
4-Chlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of various sulfonyl derivatives.
1-(4-Chlorobenzene-1-sulfonyl)proline: This compound has a similar sulfonyl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
24759-38-4 |
|---|---|
Molecular Formula |
C21H15ClN2O4S |
Molecular Weight |
426.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C21H15ClN2O4S/c22-17-11-13-18(14-12-17)29(27,28)24-20(26)23-19(25)21(24,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,23,25,26) |
InChI Key |
ARUSAIJPUSNEOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1E)-2,2,2-Trichloroethylidene]acetamide](/img/structure/B14702445.png)
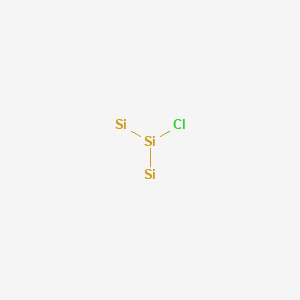
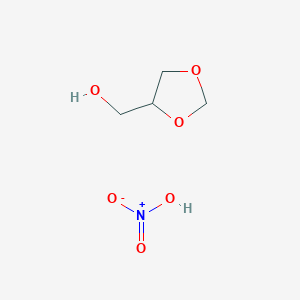
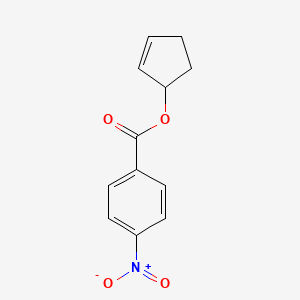
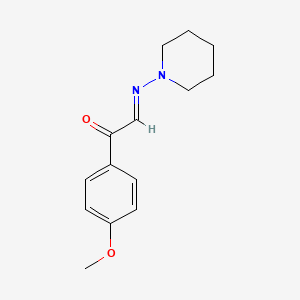
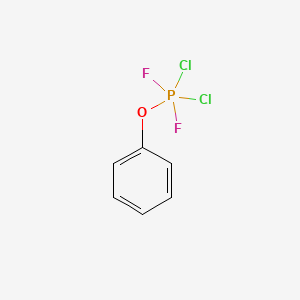
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

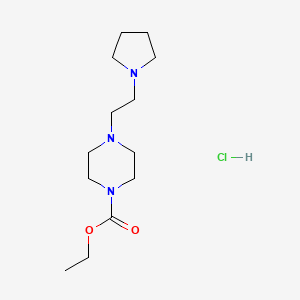
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
